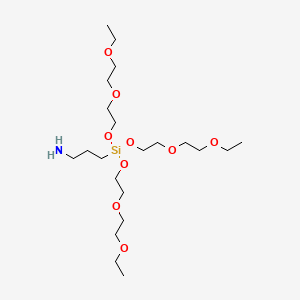
4-(Phenylazo)benzene-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylazo)benzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C12H14Cl2N4. It is a derivative of azobenzene and is known for its vibrant color properties, making it useful in various dyeing applications. This compound is also referred to as Chrysoidine G Base and is used in scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride typically involves the diazotization of aniline followed by coupling with m-phenylenediamine. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions include maintaining a low temperature to control the rate of diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylazo)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include aniline and its derivatives.
Substitution: Products include acylated and sulfonated derivatives.
Applications De Recherche Scientifique
4-(Phenylazo)benzene-1,3-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with nucleic acids. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but lacks the amino groups.
m-Phenylenediamine: Similar in structure but lacks the azo group.
p-Phenylenediamine: An isomer with different substitution patterns.
Uniqueness
4-(Phenylazo)benzene-1,3-diamine dihydrochloride is unique due to the presence of both azo and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
83968-67-6 |
|---|---|
Formule moléculaire |
C12H14Cl2N4 |
Poids moléculaire |
285.17 g/mol |
Nom IUPAC |
4-phenyldiazenylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C12H12N4.2ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;;/h1-8H,13-14H2;2*1H |
Clé InChI |
UKJLCWQGMMUCBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















